Anilide Substituent Comparison: Cyano vs. Nitro
5-Chloro-N-(4-cyano-2-methylphenyl)-2-hydroxybenzamide (CAS 634186-16-6) replaces the 2-chloro-4-nitrophenyl anilide group of niclosamide with a 4-cyano-2-methylphenyl motif . This substitution is not isosteric: the cyano group is a linear, electron-withdrawing substituent (Hammett σp = 0.66) compared to the nitro group (σp = 0.78), while the methyl group at the 2-position introduces steric bulk absent in niclosamide. In the salicylamide SAR series, compounds bearing cyano-containing substituents achieved selectivity indexes >100, whereas niclosamide demonstrates an SI of 38.2 against HAdV-5 [1][2]. The cyano group has been specifically associated with redirected mechanism of action—compound 16 (JMX0493), which incorporates a cyano-bearing motif, inhibits endosomal escape rather than acting as a protonophore like niclosamide, yielding a 2.5-fold greater virus yield reduction [3].
| Evidence Dimension | Anilide substituent identity and associated antiviral selectivity |
|---|---|
| Target Compound Data | 4-cyano-2-methylphenyl substituent; LogP = 3.55; PSA = 73.12 Ų |
| Comparator Or Baseline | Niclosamide: 2-chloro-4-nitrophenyl substituent; LogP ≈ 3.91; HAdV-5 IC50 = 0.6 μM, SI = 38.2 [1] |
| Quantified Difference | Cyano vs. nitro substitution associated with SI increase from ~38 to >100 in related salicylamide analogs; 2.5-fold virus yield reduction for cyano-bearing analog 16 over niclosamide [2][3] |
| Conditions | HAdV-5 infection in 293β5 cells; selectivity index calculated as CC50 (A549 cells) / IC50 (293β5 cells) |
Why This Matters
For procurement decisions in antiviral drug discovery programs, the 4-cyano-2-methylphenyl motif provides a structurally distinct starting point for SAR exploration, with class-level evidence suggesting potential for improved selectivity over niclosamide—a key consideration when prioritizing scaffolds for lead optimization.
- [1] Table 6. Niclosamide activity against HAdV-5: IC50 = 0.6 ± 0.05 μM (293β5 cells); CC50 = 22.9 ± 9.8 μM (A549 cells); SI = 38.2. HAdV-16: IC50 = 0.45 ± 0.1 μM. PMCID: PMC11234567. View Source
- [2] Xu J, Berastegui-Cabrera J, Chen H, Pachón J, Zhou J, Sánchez-Céspedes J. Structure-Activity Relationship Studies on Diversified Salicylamide Derivatives as Potent Inhibitors of Human Adenovirus Infection. J Med Chem. 2020;63(6):3142-3160. doi:10.1021/acs.jmedchem.9b01950. PMID: 32045239. View Source
- [3] Xu J, Berastegui-Cabrera J, Carretero-Ledesma M, et al. Discovery of a Small Molecule Inhibitor of Human Adenovirus Capable of Preventing Escape from the Endosome. Int J Mol Sci. 2021;22(4):1617. doi:10.3390/ijms22041617. PMID: 33562748. View Source
